4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological and biological activities. The unique structure of this compound, which includes a pyrazole ring, a pyrimidine ring, and a piperazine ring, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrazole ring, the pyrimidine ring, and the piperazine ring. One common method involves the nucleophilic substitution reaction of a tosyl oxazoline derivative with a pyrazole derivative in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of various proteins, leading to alterations in their function and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar pharmacological properties.
Pyrido[3,4-d]pyrimidine: A related compound with a similar pyrimidine ring structure.
Piperazine derivatives: Compounds with a piperazine ring that exhibit similar biological activities.
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its combination of three distinct ring structures, which confer a wide range of chemical reactivity and biological activity. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C21H23N9 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C21H23N9/c1-14-10-15(2)30(27-14)20-11-19(25-16(3)26-20)28-6-8-29(9-7-28)21-17-4-5-22-12-18(17)23-13-24-21/h4-5,10-13H,6-9H2,1-3H3 |
InChI Key |
KFAOGUAJFOUTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=NC5=C4C=CN=C5)C |
Origin of Product |
United States |
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